

Technical Guide: C NMR Characterization of 5-Chloro-2-iodo-3-methylaniline

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 5-Chloro-2-iodo-3-methylaniline

CAS No.: 1150617-63-2

Cat. No.: B1461239

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Executive Summary

Compound: **5-Chloro-2-iodo-3-methylaniline** CAS: 1150617-63-2 Molecular Formula: C

H

CIIN Molecular Weight: 267.50 g/mol [1][2][3]

This guide provides a rigorous framework for the structural verification of **5-Chloro-2-iodo-3-methylaniline**. [3] Due to the presence of three distinct substituents—an electron-donating amino group, a heavy iodine atom, and an electron-withdrawing chlorine—the

C NMR spectrum exhibits unique chemical shift patterns. [3] The most diagnostic feature is the Heavy Atom Effect (Spin-Orbit coupling) of the iodine, which dramatically shields the C2 carbon, shifting it significantly upfield compared to standard aromatic signals. [3]

Molecular Structure & Numbering

To ensure accurate assignment, we utilize the following IUPAC numbering scheme:

- C1: Attached to Amino group (-NH
)
- C2: Attached to Iodine (-I) [3]

- C3: Attached to Methyl group (-CH)
)[3]
- C4: Unsubstituted (aromatic CH)
- C5: Attached to Chlorine (-Cl)[3][4]
- C6: Unsubstituted (aromatic CH)[3]
- C7: Methyl carbon[3]

Predicted C NMR Spectral Data

The following chemical shifts are calculated based on benzene substituent additivity rules (SCS), corrected for steric compression and the relativistic heavy-atom effect of iodine.

Summary Table: Chemical Shift Assignments (Solvent: DMSO-)

Position	Carbon Type	Predicted Shift (, ppm)	Assignment Logic
C1	Quaternary (C-NH)	148.0 – 152.0	Deshielded by strong resonance effect of NH .[3]
C3	Quaternary (C-CH)	140.0 – 144.0	Deshielded by ipso-CH and ortho-Iodine effects.[3]
C5	Quaternary (C-Cl)	132.0 – 136.0	Deshielded by electronegative Chlorine.[3]
C6	Methine (CH)	118.0 – 122.0	Shielded by ortho-NH resonance effect.[3]
C4	Methine (CH)	120.0 – 124.0	Shielded by para-NH resonance.[3]
C2	Quaternary (C-I)	90.0 – 96.0	Diagnostic Peak. Strongly shielded by Iodine (Heavy Atom Effect).[3]
C7	Methyl (CH)	26.0 – 29.0	Aliphatic region.[3] Slightly deshielded by ortho-Iodine.[3]

“

Note on Solvent Effects: Spectra acquired in CDCl₃

may show shifts of

0.5–1.0 ppm relative to DMSO-

.^[3] The C1 signal often broadens in protic solvents due to exchangeable protons on the amine.^[3]

Mechanistic Analysis of Shifts

The "Heavy Atom on Light Atom" (HALA) Effect

The most critical validation point for this molecule is the chemical shift of C2.^[3]

- Mechanism: Iodine is a heavy nucleus with a large electron cloud.^[3] The relativistic spin-orbit coupling shields the attached carbon nucleus significantly.
- Observation: While a typical aromatic carbon appears at ~128 ppm, the C-I carbon will appear upfield, typically between 90–100 ppm.^[3]
- Validation: If you do not observe a quaternary signal in this upfield aromatic region, the iodine is likely absent or displaced.^[3]

Substituent Interaction (Steric & Electronic)^[3]

- C1 (Amine): The amino group is a strong electron donor by resonance.^[3] This increases electron density at the ortho (C2, C6) and para (C4) positions, shielding them.^[3] However, C1 itself is deshielded by the electronegative nitrogen.^[3]
- C3 (Methyl/Iodine Crowding): The methyl group at C3 is flanked by the bulky Iodine at C2.^[3] This steric compression (the "ortho effect") often leads to slight deshielding of the ipso carbons involved.^[3]

Experimental Protocol: Acquisition & Processing

To obtain a publication-quality spectrum capable of resolving the quaternary carbons (which have longer relaxation times), follow this protocol.

A. Sample Preparation[3]

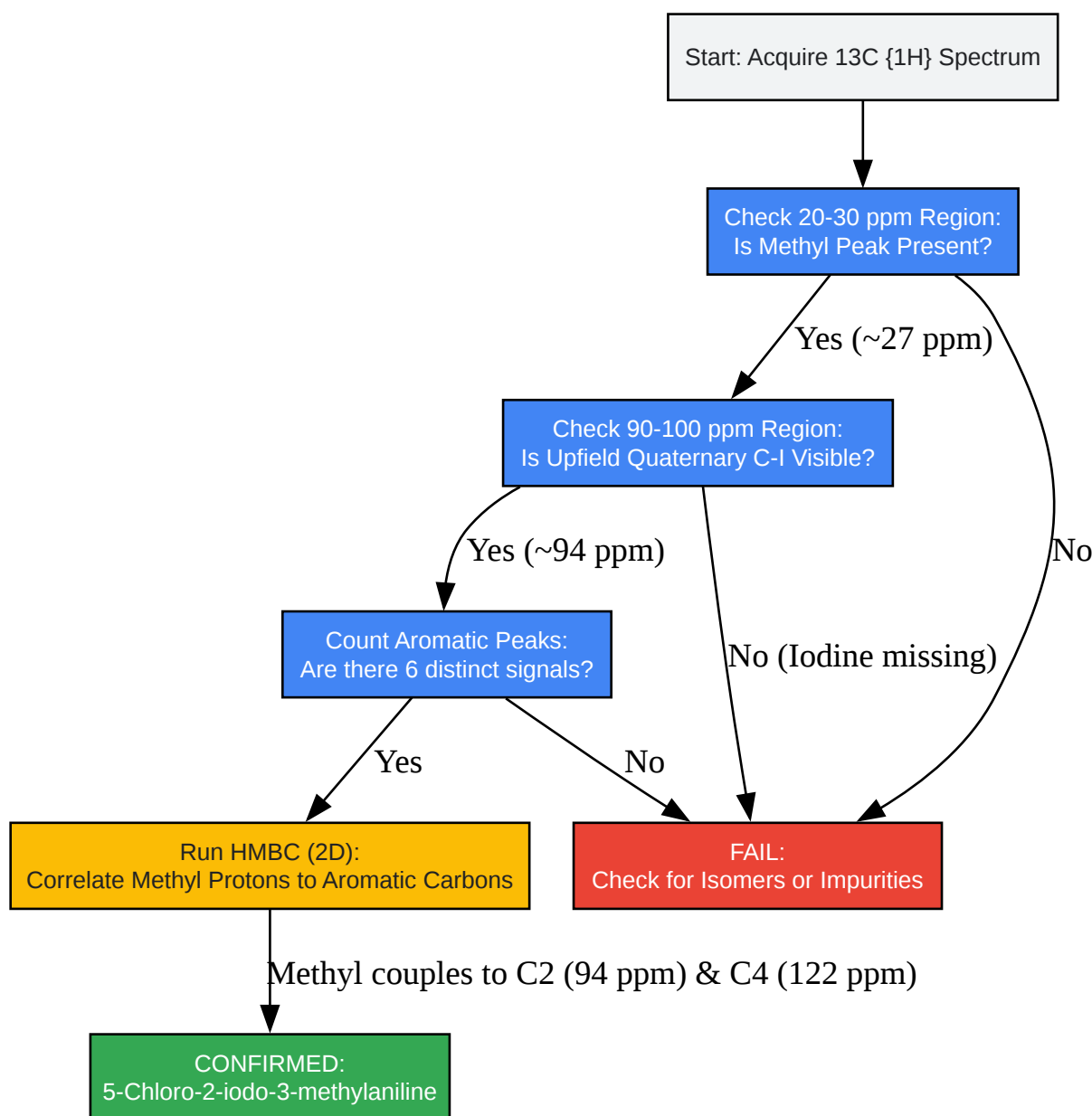
- Mass: Weigh 30–50 mg of the compound.
- Solvent: Dissolve in 0.6 mL of DMSO-
or CDCl
.
 - Tip: DMSO-
is preferred if the amine protons need to be characterized in the corresponding
H NMR, as it slows exchange.[3]
- Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (crucial for shimming).[3]

B. Instrument Parameters (C with H Decoupling)

- Pulse Sequence:zgpg30 (Bruker) or equivalent (Power-gated decoupling).
- Relaxation Delay (D1): Set to 2.0 – 3.0 seconds.
 - Reasoning: Quaternary carbons (C1, C2, C3, C5) have no attached protons to facilitate relaxation via NOE.[3] A short D1 will suppress their signals, making integration and detection difficult.[3]
- Scans (NS): Minimum 512 scans (preferably 1024) to ensure adequate S/N ratio for the quaternary peaks.
- Spectral Width: 0 – 220 ppm.[3]

Structural Validation Workflow (Logic Map)

The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR techniques.



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Figure 1: Decision tree for the structural verification of **5-Chloro-2-iodo-3-methylaniline** via NMR.

Troubleshooting & Isomer Differentiation

Common synthesis byproducts include regioisomers.[3] Use HMBC (Heteronuclear Multiple Bond Correlation) to distinguish the target from isomers like 5-Chloro-4-iodo-3-methylaniline.[3]

- Target (2-Iodo): Methyl protons (2.4 ppm) will show a strong 3-bond coupling to the C-I carbon (the upfield peak at ~94 ppm). [3]
- Isomer (4-Iodo): If Iodine were at position 4, the Methyl (at pos 3) would couple to C4-I.[3] However, the chemical shift environment would differ.[3][5][6]
- Isomer (6-Iodo): Methyl protons would couple to C2 (which would be a CH) and C4 (CH), neither of which would be the strongly shielded C-I peak.[3]

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- To cite this document: BenchChem. [Technical Guide: C NMR Characterization of 5-Chloro-2-iodo-3-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1461239#13c-nmr-of-5-chloro-2-iodo-3-methylaniline>]

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